molecular formula C23H38N2O2 B14669148 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- CAS No. 47557-65-3

1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-

Cat. No.: B14669148
CAS No.: 47557-65-3
M. Wt: 374.6 g/mol
InChI Key: KNXWPTANFFOWBK-UHFFFAOYSA-N
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Description

1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by a long hydrocarbon chain (hexadecyl group) attached to an amine group, which is further connected to a nitrophenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- typically involves the condensation reaction between hexadecanamine and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:

Hexadecanamine+4-Nitrobenzaldehyde1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-+Water\text{Hexadecanamine} + \text{4-Nitrobenzaldehyde} \rightarrow \text{1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-} + \text{Water} Hexadecanamine+4-Nitrobenzaldehyde→1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding oxides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Reduction: 1-Hexadecanamine, N-[(4-aminophenyl)methylene]-

    Oxidation: Corresponding oxides of the methylene bridge.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The long hydrocarbon chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- can be compared with other similar compounds, such as:

    Hexadecylamine: Lacks the nitrophenyl group and has different chemical and biological properties.

    4-Nitrobenzylamine: Contains the nitrophenyl group but lacks the long hydrocarbon chain.

    Cetylamine: Another long-chain amine but without the nitrophenyl group.

Properties

CAS No.

47557-65-3

Molecular Formula

C23H38N2O2

Molecular Weight

374.6 g/mol

IUPAC Name

N-hexadecyl-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-21-22-16-18-23(19-17-22)25(26)27/h16-19,21H,2-15,20H2,1H3

InChI Key

KNXWPTANFFOWBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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